3,4,5-trimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-26-17-11-15(12-18(27-2)19(17)28-3)20(25)22-9-10-29-21-23-13-16(24-21)14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFQOKZRNUWREM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through electrophilic aromatic substitution reactions, where the methoxy groups are added to the benzene ring.
Formation of the Benzamide Moiety: The benzamide group is typically formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the imidazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the benzamide moiety, potentially forming amines.
Substitution: The methoxy groups on the trimethoxyphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting enzymes or receptors involved in cancer, inflammation, or infectious diseases.
Biological Studies: It can be used to study the biological pathways and mechanisms involving the trimethoxyphenyl and imidazole groups.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, while the imidazole ring can interact with various proteins and enzymes, potentially leading to anti-cancer, anti-inflammatory, or anti-microbial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Linker Flexibility : The ethylsulfanyl spacer in the target compound may enhance conformational flexibility compared to rigid acetamido (W1) or pyrrolidine (VUF15485) linkers .
- Substituent Effects: Electron-withdrawing groups (e.g., –NO₂ in W1) reduce basicity, while electron-donating methoxy groups (target compound) increase aromatic electron density, influencing receptor interactions .
Physicochemical and Spectral Properties
Table 2: Spectral and Physicochemical Data
Key Findings:
- IR Spectroscopy : The target compound’s C=O stretch (~1660–1680 cm⁻¹) aligns with benzamide derivatives, while W1’s lower frequency (1605 cm⁻¹) suggests conjugation with electron-withdrawing groups .
- ¹H-NMR : Distinct methoxy signals (δ 3.8–4.1) and aromatic imidazole protons (δ 7.2–7.6) differentiate the target compound from analogs with benzimidazole (δ 7.3–8.1) or fluorophenyl (δ 6.9–7.3) moieties .
Key Insights:
- Antimicrobial vs. Anticancer : The sulfur-containing linker in the target compound may enhance membrane permeability (similar to W1’s acetamido spacer), favoring antimicrobial activity . However, methoxy groups could shift selectivity toward anticancer targets, as seen in compound 47 .
- Receptor Specificity: VUF15485’s pyrrolidine and fluorophenyl groups demonstrate how minor structural changes can redirect activity toward GPCRs rather than microbial targets .
Biological Activity
3,4,5-trimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound features a complex structure that combines a benzamide core with an imidazole moiety and a sulfanyl ethyl group, which may contribute to its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound includes:
- Three methoxy groups on the benzene ring.
- A sulfanyl group connecting to the imidazole ring.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Target Interaction : The imidazole ring may bind to metal ions or enzyme active sites, potentially inhibiting their activity.
- Protein Modulation : The benzamide core can interact with various proteins or receptors, modulating their functions.
- Bioavailability : The presence of methoxy groups influences solubility and membrane permeability, affecting distribution and efficacy in biological systems .
Antitumor Activity
Recent studies have evaluated the antitumor potential of related compounds featuring similar structural motifs. For instance, a study on imidazole derivatives indicated significant antiproliferative effects against various cancer cell lines (A549, SGC-7901, HeLa) with IC50 values comparable to established chemotherapeutics like 5-FU and MTX .
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4f | A549 | 18.53 | 23–46 (higher in normal cells) |
| 4f | SGC-7901 | - | - |
| 4f | HeLa | - | - |
The selectivity index indicates that normal cells exhibit significantly higher tolerance compared to tumor cells when treated with these compounds.
Apoptosis Induction
The compound has been shown to induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway. Specifically, it increases the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2 levels over time. This mechanism was evidenced in studies where treatment with imidazole derivatives led to increased caspase-3 activity, indicating apoptosis activation .
Case Studies
- In Vitro Studies : In vitro experiments demonstrated that compounds similar to this compound effectively inhibited cell proliferation across multiple cancer cell lines. For example, one derivative showed an IC50 value of approximately 18.53 µM against HeLa cells .
- Mechanistic Insights : Western blot analyses revealed that treatment with these compounds resulted in significant changes in protein expression associated with apoptosis, confirming their potential as therapeutic agents against cancer .
Q & A
Basic: What are the recommended synthetic routes for 3,4,5-trimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide?
Methodological Answer:
The synthesis typically involves three key steps:
Imidazole Ring Formation : Condensation of aldehydes with thiourea or aminothiols under acidic/basic conditions to generate the 5-phenyl-1H-imidazole-2-thiol intermediate .
Thioether Linkage : Reaction of the imidazole-thiol with a dihaloethane (e.g., 1,2-dibromoethane) to form the ethyl-sulfanyl bridge.
Benzamide Coupling : Amidation of 3,4,5-trimethoxybenzoyl chloride with the ethyl-sulfanyl-imidazole intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
Critical Parameters : Use anhydrous solvents, monitor reaction progress via TLC, and purify via column chromatography.
Basic: How can researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- Purity Analysis :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient elution to assess purity (>95%) .
- Structural Confirmation :
- NMR : H and C NMR to verify methoxy groups (δ ~3.8–4.0 ppm), imidazole protons (δ ~7.0–8.5 ppm), and benzamide carbonyl (δ ~167 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm) and aromatic C-H bends .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilicity in amidation .
- Catalysis : Use coupling agents like HATU or EDCI for efficient benzamide bond formation .
- Temperature Control : Maintain 0–5°C during imidazole-thiol activation to minimize side reactions .
- Base Choice : Triethylamine (TEA) or DMAP to neutralize HCl generated during acyl chloride reactions .
Example Optimization : A 20% yield increase was achieved by replacing DCM with DMF in the coupling step .
Advanced: What computational methods are suitable for studying this compound’s electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) :
- Correlation Energy : Colle-Salvetti formula-derived functionals to model electron correlation effects in aromatic systems .
Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .
Advanced: How can contradictions in biological activity data (e.g., varying IC50_{50}50 values) be resolved?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. trifluoromethyl groups) and assay against target enzymes .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Data Reprodubility : Validate results across multiple labs using blinded or orthogonal assays (e.g., fluorescence vs. radiometric detection) .
Advanced: What strategies are effective for analyzing binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Key residues (e.g., ATP-binding pockets) should align with imidazole and benzamide moieties .
- Comparative Analysis : Overlay docking poses of analogs (e.g., trifluoromethyl-substituted vs. methoxy-substituted derivatives) to identify critical binding interactions .
- Validation : Cross-reference docking results with mutagenesis studies (e.g., alanine scanning) .
Advanced: How can crystallographic data for this compound be validated?
Methodological Answer:
- Refinement Software : SHELXL for high-resolution structure refinement. Key metrics: R-factor <5%, RMSD for bond lengths <0.02 Å .
- Data Consistency : Compare unit cell parameters with similar benzamide derivatives (e.g., 3,4-dimethoxy analogs ).
- Complementary Techniques : Validate crystal structure with solid-state NMR or Raman spectroscopy .
Advanced: What role do substituents (e.g., methoxy groups) play in modulating biological activity?
Methodological Answer:
- Methoxy Groups : Enhance lipophilicity (logP) and membrane permeability. Trimethoxy substitution improves π-π stacking with aromatic residues in target proteins .
- Imidazole-Sulfur Linkage : The thioether bridge increases metabolic stability compared to oxygen analogs .
- Case Study : Replacement of methoxy with trifluoromethyl (as in ) increased target affinity by 10-fold due to hydrophobic interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
